molecular formula C11H10N2O2S B1484278 Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate CAS No. 2098076-39-0

Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate

Cat. No.: B1484278
CAS No.: 2098076-39-0
M. Wt: 234.28 g/mol
InChI Key: VMGAYFQFSUOXRJ-UHFFFAOYSA-N
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Description

Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrimidine and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.

Properties

CAS No.

2098076-39-0

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-5-9(12-7-13-10)4-8-2-3-16-6-8/h2-3,5-7H,4H2,1H3

InChI Key

VMGAYFQFSUOXRJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC=NC(=C1)CC2=CSC=C2

Canonical SMILES

COC(=O)C1=NC=NC(=C1)CC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated pyrimidine under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 6-(thiophen-3-ylmethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

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